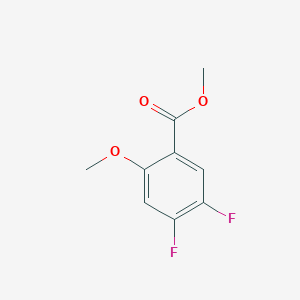

Methyl 4,5-difluoro-2-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4,5-difluoro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 . It is used in various chemical reactions and has been investigated in several studies .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, the condensation of Methyl-2-amino-5,6-diflorobenzoate with acetic anhydride yields a cyclic compound which further produces 3-Amino-2-Methyl 5,6-difloro quinazolin-4 (3H)-ones via the reaction with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H8F2O3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,1-2H3 . This compound crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For example, FeCl 2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 202.16 . It is a solid at room temperature and should be stored at 2-8°C . More detailed physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .科学的研究の応用

1. Photochemical Properties

Methyl 4,5-difluoro-2-methoxybenzoate and its related compounds have been studied for their ability to generate and quench singlet molecular oxygen, a key factor in the photostabilization of materials. Compounds like methyl 2-methoxybenzoate have been shown to produce singlet molecular oxygen with significant quantum yields in certain solvents. These findings suggest potential applications in the development of materials resistant to oxygen-mediated degradation, particularly in environments with specific solvent and pH conditions (Soltermann et al., 1995).

2. Thermochemical Studies

Research on the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates, which are structurally similar to this compound, has been conducted. These studies involve experimental and computational methods to determine enthalpies of combustion, vaporization, and formation. Such research is crucial for understanding the energetic and stability characteristics of these compounds, impacting their potential use in various chemical processes (Flores et al., 2019).

3. Synthesis and Chemical Interactions

The synthesis of derivatives of this compound has been explored, including methods for producing related compounds like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and methyl 4-bromo-2-methoxybenzoate. These studies are fundamental for developing intermediates used in pharmaceuticals and other chemical industries. Understanding the synthesis pathways and the structural characteristics of these compounds aids in developing more efficient and cost-effective production methods (Wang Yu, 2008), (Chen Bing-he, 2008).

4. Biochemical Transformations

Studies have investigated the biochemical transformations of this compound and related compounds by various bacteria. For example, Pseudomonas putida has been shown to metabolize certain methoxybenzoic acids, providing insights into the biodegradation and recycling of these compounds in environmental contexts (Donnelly & Dagley, 1980).

Safety and Hazards

“Methyl 4,5-difluoro-2-methoxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

methyl 4,5-difluoro-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFCVLPSLCHLEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

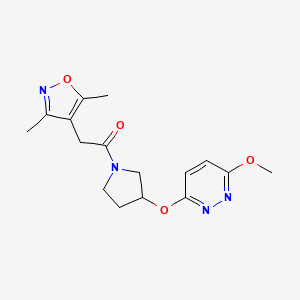

![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)

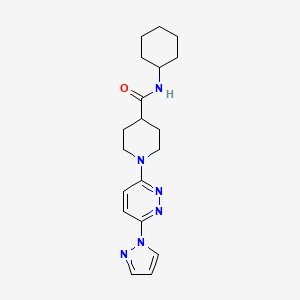

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)

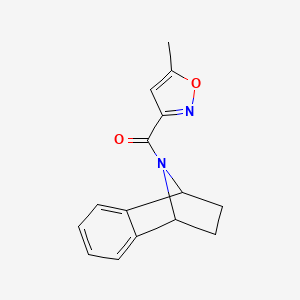

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2360238.png)